Zoledronic acid hydrate - 165800-06-6

Zoledronic acid hydrate

Catalog Number: EVT-253781
CAS Number: 165800-06-6
Molecular Formula: C₅H₁₂N₂O₈P₂
Molecular Weight: 290.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zoledronic Acid Hydrate is a potent bisphosphonate compound primarily recognized for its role in inhibiting bone resorption. [] Classified as a third-generation nitrogen-containing bisphosphonate, it exhibits a significantly higher potency compared to earlier generations of bisphosphonates. This characteristic makes it a valuable tool in scientific research, particularly in areas involving bone metabolism and related diseases.

Synthesis Analysis

The synthesis of Zoledronic Acid Hydrate involves a multi-step process, starting from imidazole. While the specific details of the synthesis process are not extensively discussed in the provided literature, it generally involves reactions like phosphonation and hydrolysis to achieve the final compound. []

Mechanism of Action

The primary mechanism of action of Zoledronic Acid Hydrate involves its ability to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. [] This pathway is essential for the production of isoprenoid lipids, which are vital for the prenylation of proteins involved in osteoclast function. By inhibiting FPPS, Zoledronic Acid Hydrate disrupts osteoclast activity and reduces bone resorption.

Applications
  • Bone Metastasis: Its ability to inhibit bone resorption makes it valuable in investigating bone metastasis, particularly in cancers like breast cancer [], renal cell carcinoma [], and lung cancer. [] Studies often explore its effectiveness in preventing skeletal-related events and improving the quality of life in patients with bone metastases.
  • Osteoporosis: As a potent inhibitor of bone resorption, it serves as a crucial tool in osteoporosis research. Studies investigate its efficacy in increasing bone mineral density and reducing fracture risk. []

Denosumab

  • Relevance: Denosumab is discussed as an alternative treatment for bone metastases, particularly in cases where Zoledronic acid hydrate is ineffective [, ]. While both compounds target bone resorption, they differ in their mechanisms of action. Denosumab targets RANKL, while Zoledronic acid hydrate inhibits farnesyl diphosphate synthase in osteoclasts. []
  • Relevance: In one study, Carboplatin was used in conjunction with Paclitaxel as a first-line chemotherapy treatment for a patient with squamous cell lung carcinoma and bone metastasis []. Although Carboplatin addresses the primary tumor, it was found ineffective for bone metastasis in this case.
  • Relevance: Paclitaxel was administered alongside Carboplatin as part of the initial chemotherapy treatment for a patient with squamous cell lung carcinoma and bone metastasis []. Similar to Carboplatin, Paclitaxel was effective for the primary lesion but not the bone metastasis.

S-1

  • Relevance: S-1, in combination with CDDP (cisplatin), was studied as a treatment for advanced gastric cancer with multiple bone metastases [, , ]. While demonstrating effectiveness against lymph node, adrenal gland metastases, and the primary tumor, the treatment's impact on bone metastases varied.
  • Relevance: Cisplatin, often referred to as CDDP, was administered in combination with S-1 for a case of gastric cancer with multiple bone metastases []. While the combined treatment showed positive results in certain areas, its effectiveness on bone metastases was less definitive.

Goserelin Acetate

  • Relevance: Goserelin acetate, along with tamoxifen, was used in the treatment of a patient with invasive lobular carcinoma of the breast with bone metastases []. This combination aimed to reduce estrogen levels and control tumor growth.
  • Relevance: Tamoxifen was used alongside goserelin acetate to manage a case of invasive lobular carcinoma of the breast with bone metastases [].
  • Relevance: FEC, followed by Docetaxel, was used as a postoperative chemotherapy treatment for a patient with invasive lobular carcinoma of the breast and ileum metastasis [].

Docetaxel

  • Relevance: Docetaxel was utilized in two distinct cases. In one, it was administered following FEC for a patient with invasive lobular carcinoma and ileum metastasis []. In another instance, Docetaxel was added to the treatment regimen of a trastuzumab-resistant breast cancer patient experiencing increased tumor marker levels [].
    • Relevance: Lapatinib, in combination with Capecitabine, was used to treat a case of Trastuzumab-resistant breast cancer [, ]. The combination proved successful in normalizing tumor marker levels and reducing liver metastasis.

    Capecitabine

    • Relevance: Capecitabine was administered with Lapatinib as a treatment for a patient with Trastuzumab-resistant breast cancer [, ]. This combined therapy effectively normalized tumor markers and shrunk liver metastasis.
    • Relevance: Bortezomib, in combination with Dexamethasone, was used in the treatment of a patient with multiple myeloma who experienced acute kidney injury due to intravenous Zoledronic acid hydrate [].

    Dexamethasone

    • Relevance: Dexamethasone, alongside Bortezomib, was used to treat a multiple myeloma patient suffering from acute kidney injury linked to intravenous Zoledronic acid hydrate [].

    Properties

    CAS Number

    165800-06-6

    Product Name

    Zoledronic acid hydrate

    IUPAC Name

    (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate

    Molecular Formula

    C₅H₁₂N₂O₈P₂

    Molecular Weight

    290.11 g/mol

    InChI

    InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2

    InChI Key

    FUXFIVRTGHOMSO-UHFFFAOYSA-N

    SMILES

    C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

    Synonyms

    2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
    CGP 42'446
    CGP 42446
    CGP 42446A
    CGP-42'446
    CGP-42446
    CGP42'446
    CGP42446
    zoledronate
    zoledronic acid
    zoledronic acid anhydrous
    Zometa

    Canonical SMILES

    C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.